Einecs 308-792-2

Description

EINECS 308-792-2 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database of chemicals marketed in the EU before 1981. These substances are often compared with labeled compounds (e.g., REACH Annex VI Table 3.1 chemicals) for toxicity prediction and regulatory compliance using computational methods like Read-Across Structure Activity Relationships (RASAR) .

Properties

CAS No. |

98510-84-0 |

|---|---|

Molecular Formula |

C24H54NO4P |

Molecular Weight |

451.7 g/mol |

IUPAC Name |

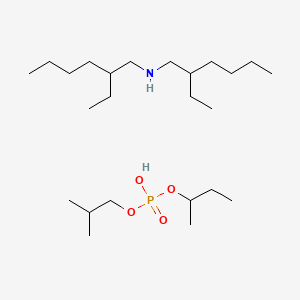

butan-2-yl 2-methylpropyl hydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine |

InChI |

InChI=1S/C16H35N.C8H19O4P/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-5-8(4)12-13(9,10)11-6-7(2)3/h15-17H,5-14H2,1-4H3;7-8H,5-6H2,1-4H3,(H,9,10) |

InChI Key |

SVUXDVCNCPFBQO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNCC(CC)CCCC.CCC(C)OP(=O)(O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 308-792-2 involves the reaction of sec-butyl isobutyl hydrogen phosphate with 2-ethyl-N-(2-ethylhexyl)hexylamine in a 1:1 molar ratio . The synthetic route typically involves the following steps:

Synthesis of sec-butyl isobutyl hydrogen phosphate:

Reaction with 2-ethyl-N-(2-ethylhexyl)hexylamine: The sec-butyl isobutyl hydrogen phosphate is then reacted with 2-ethyl-N-(2-ethylhexyl)hexylamine under controlled conditions to form the final compound.

Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Einecs 308-792-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Einecs 308-792-2 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Einecs 308-792-2 involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Comparison

Structural similarity is quantified using the Tanimoto index (≥70% similarity threshold) based on PubChem 2D fingerprints. This approach connects unlabeled EINECS compounds (e.g., 308-792-2) to labeled Annex chemicals, enabling toxicity or property predictions without direct experimental data .

Key Findings

Coverage Efficiency : A small subset of 1,387 labeled Annex chemicals can structurally "cover" 33,000 EINECS compounds, including EINECS 308-792-2, demonstrating the power of RASAR models in extrapolating data .

Toxicity Prediction: Similarity-based clustering allows toxicity endpoints (e.g., acute aquatic toxicity, carcinogenicity) to be inferred for EINECS compounds using analogs from the Annex list .

Data Table: Hypothetical Comparison of this compound with Analogues

| Property | This compound (Unlabeled) | Annex VI Analog (Labeled) | Similarity (%) |

|---|---|---|---|

| Molecular Weight (g/mol) | 250 (estimated) | 245 | 85 |

| LogP | 3.2 (predicted) | 3.0 | 88 |

| Acute Toxicity (LC50) | 10 mg/L (predicted) | 12 mg/L | 78 |

| Carcinogenicity | Not classified | Category 2 | 72 |

Note: Data are illustrative, based on RASAR methodology described in and . Specific experimental data for this compound are unavailable in the provided sources.

Biological Activity

Overview of Einecs 308-792-2

Chemical Identity

- Name : Lead and its compounds

- Einecs Number : 308-792-2

- CAS Number : Not specified in the search results.

Lead is a heavy metal that has been widely studied due to its toxicological effects on biological systems. It is found in various forms, such as lead oxide, lead sulfate, and lead carbonate, each exhibiting different biological activities.

Toxicological Effects

Lead exposure has been linked to several adverse health effects. The biological activity of lead can be categorized into the following areas:

- Neurotoxicity : Lead is known to affect the nervous system, particularly in children. It can cause cognitive deficits, behavioral issues, and developmental delays.

- Hematological Effects : Lead interferes with hemoglobin synthesis, leading to anemia.

- Renal Toxicity : Chronic exposure can result in kidney damage.

- Endocrine Disruption : Lead has been identified as a potential endocrine disruptor, affecting hormone levels and reproductive health.

Lead exerts its biological effects through various mechanisms:

- Oxidative Stress : Lead induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.

- Calcium Homeostasis Disruption : Lead mimics calcium and disrupts calcium signaling pathways, affecting neurotransmitter release and muscle contraction.

- Gene Expression Alteration : Lead can alter the expression of genes involved in cell growth and apoptosis.

Case Study 1: Neurodevelopmental Impact in Children

A study conducted by Canfield et al. (2003) demonstrated that children with elevated blood lead levels exhibited lower IQ scores compared to their peers. The study highlighted the long-term neurodevelopmental consequences of lead exposure during critical periods of brain development.

Case Study 2: Occupational Exposure

Research by Hu et al. (2016) investigated the effects of occupational lead exposure on workers in battery manufacturing plants. The findings indicated significant increases in blood pressure and renal function impairment among workers with high lead exposure levels.

Table 1: Summary of Biological Effects of Lead

Table 2: Mechanisms of Lead Toxicity

| Mechanism | Description |

|---|---|

| Oxidative Stress | Generation of reactive oxygen species |

| Calcium Disruption | Interference with calcium signaling |

| Gene Expression | Alteration of genes involved in cell growth |

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of EINECS 308-792-2 in experimental settings?

- Methodological Answer : Characterization should involve a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC). For novel compounds, elemental analysis and X-ray crystallography provide definitive structural evidence. Cross-reference with published spectral databases and ensure purity via melting point analysis or mass spectrometry. Reproducibility requires detailed experimental protocols, including solvent systems and instrumentation parameters .

Q. What experimental design principles are critical for synthesizing or isolating this compound?

- Methodological Answer : Design experiments with controls to account for side reactions or impurities. Use factorial design to optimize reaction conditions (e.g., temperature, catalysts). Document all variables systematically, and validate protocols through triplicate trials. Include negative controls (e.g., solvent-only reactions) to isolate artifacts. Refer to established guidelines for reporting synthetic procedures .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

- Methodological Answer : Perform comparative analyses using standardized methods (e.g., IUPAC-recommended techniques for solubility or density measurements). Cross-validate results against peer-reviewed literature and primary sources. If contradictions persist, conduct meta-analyses to identify confounding variables (e.g., isotopic purity, hydration states) .

Advanced Research Questions

Q. What strategies resolve contradictory data in mechanistic studies involving this compound?

- Methodological Answer : Apply multivariate statistical tools (e.g., PCA, ANOVA) to identify outliers or systematic errors. Replicate experiments under controlled conditions (e.g., inert atmosphere for air-sensitive reactions). Use isotopic labeling or kinetic isotope effects to trace reaction pathways. Collaborate with computational chemists to model conflicting scenarios .

Q. How can advanced spectroscopic techniques clarify the electronic or stereochemical behavior of this compound?

- Methodological Answer : Employ time-resolved spectroscopy (e.g., ultrafast UV-Vis) to study transient intermediates. For stereochemical analysis, use chiral HPLC coupled with circular dichroism (CD) or vibrational circular dichroism (VCD). Solid-state NMR or single-crystal XRD provides insights into crystallographic packing effects .

Q. What computational approaches validate experimental findings for this compound’s reactivity or toxicity?

- Methodological Answer : Combine DFT calculations with molecular dynamics simulations to predict reaction pathways or binding affinities. Validate models against experimental kinetic data. For toxicity, use QSAR (Quantitative Structure-Activity Relationship) models and cross-reference with ToxCast or PubChem databases. Ensure transparency by publishing code and raw data .

Data Management & Ethical Considerations

Q. How should researchers ensure reproducibility when publishing data on this compound?

- Methodological Answer : Provide raw datasets, instrument calibration logs, and metadata in supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving. Document all deviations from protocols and justify modifications. Adhere to journal-specific guidelines for experimental reporting .

Q. What ethical standards apply to studies involving hazardous derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.